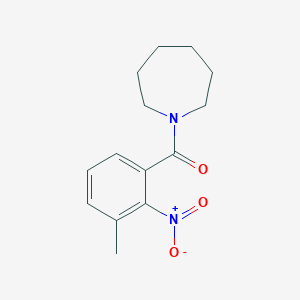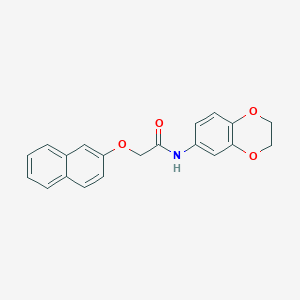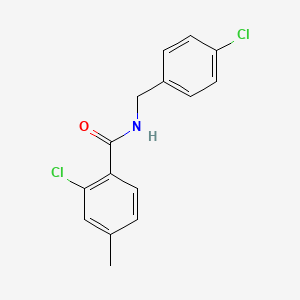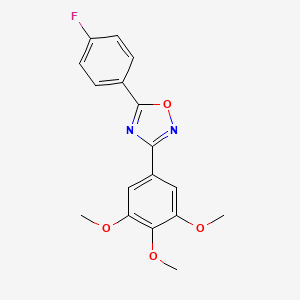
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, also known as AZO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AZO is a heterocyclic compound that contains an oxazole ring, a nitrile group, and a seven-membered azepane ring.
作用機序
The exact mechanism of action of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This compound has also been shown to bind to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal studies. For example, this compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to have anticonvulsant activity in animal models of epilepsy. In addition, this compound has been shown to have anticancer activity in vitro, although its effectiveness in vivo is still being studied.
実験室実験の利点と制限
One advantage of using 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, this compound has been found to be stable under a wide range of conditions, which makes it a useful compound for studying various biological processes. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from studies using this compound.
将来の方向性
There are many potential future directions for research on 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new derivatives of this compound that may have improved pharmacological properties. For example, researchers may explore the use of this compound analogs that have increased potency or selectivity for specific targets in the body. Another area of interest is the use of this compound in the development of new materials, such as fluorescent dyes or sensors. Finally, researchers may continue to study the mechanism of action of this compound and its effects on various biochemical and physiological processes in order to better understand its potential therapeutic applications.
合成法
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile can be synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with ethyl cyanoacetate to form 2-(2-fluorophenyl)-2-cyanoacetic acid ethyl ester. This intermediate product is then reacted with sodium hydride and 1-bromoheptane to form 5-(1-bromohexyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, which is then treated with sodium azide to form the final product, this compound.
科学的研究の応用
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticonvulsant, antitumor, and anti-inflammatory agent. In pharmacology, this compound has been investigated for its mechanism of action and its effects on various biochemical and physiological processes. In materials science, this compound has been studied for its potential as a fluorescent material and as a building block for the synthesis of new materials.
特性
IUPAC Name |
5-(azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-8-4-3-7-12(13)15-19-14(11-18)16(21-15)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFGNCGEMMUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)

methanone](/img/structure/B5755394.png)



![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)
